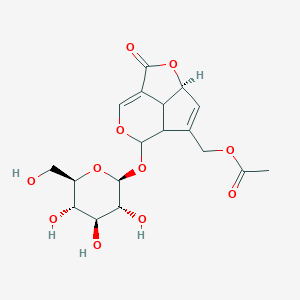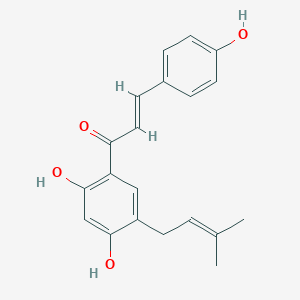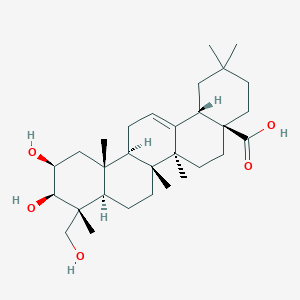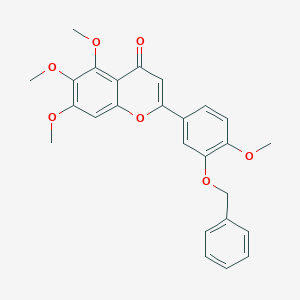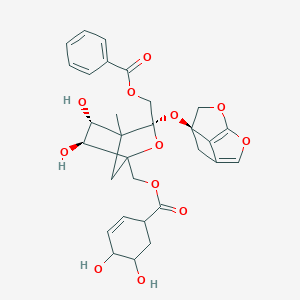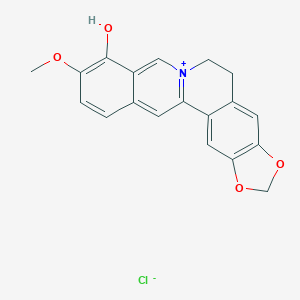
(+)-Borneol
Vue d'ensemble
Description
(+)-Borneol is an optically active bicyclic monoterpene alcohol that is found in many natural sources such as camphor, rosemary, and sage. It has been used for centuries in traditional Chinese medicine and is known for its broad range of pharmacological activities. (+)-Borneol has been studied extensively in the past few decades and is now widely used in biomedical research.
Applications De Recherche Scientifique
Preparation Technology for Borneol-β-Cyclodextrin Inclusion Complex : An optimal preparation process for β-cyclodextrin inclusion borneol was developed, indicating high inclusion rates and suitability for industrial applications (Guo, 2019).
Chemical Analysis of Cinnamomum Camphora : The study differentiated two chemical types of Cinnamomum camphora, finding that the main component in one type was d-borneol. This highlights the importance of microscopic and chemical analysis in authenticating herbal materials (Ying-jiao et al., 2020).
Modulation of GABA Receptors by Borneol Isomers : Both (+)- and (−)-borneol were found to efficaciously modulate GABA A receptors, suggesting potential for use in anesthesia and pain relief in traditional medicine (Granger, Campbell, & Johnston, 2005).
Biosynthesis of (+)-Borneol in Yeast : A study on the biosynthesis pathway of (+)-borneol in yeast, providing insights into microbial fermentation and production of this natural monoterpenoid (Ma et al., 2021).
Topical Borneol-Induced Analgesia : A clinical study demonstrated the efficacy of topical borneol as an analgesic, involving mechanisms related to the TRPM8 channel (Wang et al., 2017).
Borneol in Ischemic Stroke : Borneol was found effective in treating nerve injury in ischemic stroke, with mechanisms including improved cerebral blood flow and antagonism of blood-brain barrier injury (Li et al., 2021).
Enhancing Blood-Brain Barrier Permeability : Borneol was shown to enhance the permeability of the blood-brain barrier, suggesting its potential as an adjuvant in CNS drug delivery (Zhang, Fu, & Zhang-Jin, 2017).
Pharmacokinetic Study of (+)-Borneol : This study developed a method for quantifying (+)-borneol in rat plasma, aiding pharmacokinetic evaluations (Ren et al., 2019).
Borneol as a Penetration Enhancer : A study on the molecular interactions of borneol with phospholipid membranes, providing insights into its role as a penetration enhancer (Yin et al., 2014).
Synergistic Antitumor Effect of Borneol-Modified Nanocarriers : Borneol-modified nanocarriers were found to enhance drug targeting and efficacy in tumor treatments (Li et al., 2021).
Mécanisme D'action
Target of Action
These interactions can alter the function of the target, leading to changes in cellular processes and physiological responses .
Mode of Action
The mode of action of (+)-Borneol involves its interaction with its targets. This interaction can lead to changes in the function of the target, which can result in alterations in cellular processes and physiological responses . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
It is known that compounds can affect various biochemical pathways, leading to changes in cellular processes and physiological responses
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (+)-Borneol are crucial in determining its bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the individual’s physiological characteristics
Result of Action
It is known that compounds can exert various effects at the molecular and cellular levels, leading to changes in cellular processes and physiological responses
Action Environment
Environmental factors can influence the action, efficacy, and stability of (+)-Borneol. These factors can include temperature, pH, and the presence of other substances
Propriétés
IUPAC Name |
(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGKSKDOIYIVQL-WEDXCCLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Record name | BORNEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052143, DTXSID2058700 | |
| Record name | endo-Borneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Borneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., White translucent solid; [Hawley], White to off-white crystals; piney camphoraceous aroma | |
| Record name | BORNEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Borneol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3979 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Borneol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
212 °C | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
150 °F (60 °C) /closed cup/ | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol) | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Borneol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C | |
| Record name | Borneol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3979 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Borneol | |
Color/Form |
White to off-white crystals, White translucent lumps | |
CAS RN |
507-70-0, 464-43-7 | |
| Record name | BORNEOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2629 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | endo-Borneol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Borneol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Borneol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borneol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Borneol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | endo-Borneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Borneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BORNEOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D24LWT4FK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORNEOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M89NIB437X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ | |
| Record name | BORNEOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for (+)-Borneol?
A1: (+)-Borneol is characterized by the following:* Molecular formula: C10H18O []* Molecular weight: 154.25 g/mol []* Spectroscopic data: Specific spectroscopic data, including IR, UV, 1H NMR, 13C NMR, and MS, can be found in the literature to confirm its structure. [, , ]
Q2: How does the particle size of plant material influence the yield and composition of (+)-Borneol in essential oils?
A2: Studies on Eucalyptus camaldulensis leaves revealed that finer powder fractions (<100 μm and 100–200 μm) yielded higher (+)-Borneol content in essential oils compared to unsieved powder. This suggests that grinding and fractionation can concentrate (+)-Borneol and other bioactive compounds. []
Q3: What are some of the key biological activities attributed to (+)-Borneol?
A3: Research suggests (+)-Borneol possesses various pharmacological properties, including:
- Analgesic effects: It shows promise in alleviating neuropathic pain, potentially by modulating NMDAR signaling and GABAergic neurotransmission in the spinal cord. []
- Anti-inflammatory activity: Studies suggest it may reduce inflammation, contributing to its potential in treating conditions like otitis media. []
- Antimicrobial properties: (+)-Borneol exhibits activity against various bacteria and fungi. []
Q4: How does (+)-Borneol interact with its molecular targets to exert its effects?
A4: While the precise mechanisms are still under investigation, current research points to several potential interactions:
- NMDAR signaling modulation: (+)-Borneol, in a dual-target compound, demonstrated the ability to block the interaction between PSD-95 and nNOS, key downstream components of the NMDAR pathway implicated in neuropathic pain. []
- GABAAR potentiation: It selectively potentiates α2-containing GABAARs, potentially contributing to its analgesic effects and preventing tolerance development. []
Q5: Is there evidence of resistance development to (+)-Borneol's biological effects?
A5: Currently, there is limited research specifically focusing on resistance mechanisms to (+)-Borneol. Further investigation is needed to determine if and how resistance might emerge with prolonged exposure.
Q6: How is (+)-Borneol used in traditional medicine?
A6: (+)-Borneol has a history of use in traditional medicine systems, particularly in Asia, for its therapeutic properties. It's incorporated into various formulations, including:* Topical applications: (+)-Borneol is found in traditional plasters and ointments, often combined with other herbs, for treating pain, inflammation, and skin conditions. []* Oral preparations: It's included in some traditional herbal remedies for conditions like angina pectoris. []
Q7: Are there any novel drug delivery approaches being explored for (+)-Borneol?
A7: Research is exploring the incorporation of (+)-Borneol into advanced drug delivery systems to enhance its therapeutic efficacy:* Polymer-stabilized liquid crystals: Borneol derivatives have been used as chiral monomers to fabricate polymer-stabilized cholesteric texture (PSCT) liquid crystal cells, offering potential in controlled drug release applications. []
Q8: What analytical techniques are employed for the characterization and quantification of (+)-Borneol?
A8: Several analytical methods are utilized for (+)-Borneol analysis, including:* Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for identifying and quantifying (+)-Borneol in complex mixtures, such as essential oils and plant extracts. [, , , , , , ]* Gas Chromatography (GC): GC coupled with different detectors like FID is employed for quantitative analysis of (+)-Borneol in pharmaceutical preparations. [, ]
Q9: What is the toxicological profile of (+)-Borneol, and are there any safety concerns?
A9: While generally considered safe for use in traditional medicine and as a food additive, comprehensive toxicological data is limited. Further studies are needed to determine its long-term safety profile and potential adverse effects. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


